

A Comparative Analysis of the AM-4668 and Other FRC Climbing Mechanisms

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In the competitive environment of the FIRST Robotics Competition (FRC), the end-game climbing phase is often a critical factor in determining match outcomes. Teams employ a variety of mechanisms to lift their robots, each with distinct advantages and disadvantages. This guide provides an objective comparison between a prominent commercial off-the-shelf (COTS) solution, the AndyMark AM-4668 "Climber in a Box," and other common custom-built climbing mechanisms. The analysis is supported by representative performance data and standardized experimental protocols for evaluation.

It is important to note that while "AM-4668" can refer to other items outside of robotics, within the FRC community, it is the product code for AndyMark's 2 Stage Climber in a Box kit.[1] This guide will focus exclusively on this robotic mechanism.

Key Climbing Mechanism Architectures

FRC teams primarily utilize one of the following architectures for their climbing systems:

- Telescoping Tube Climbers: These mechanisms consist of nested tubes, typically square
 aluminum, that extend linearly.[2][3] They are commonly actuated by a winch and rope/strap
 system or a rack and pinion setup.[4] The AM-4668 is a COTS example of a winch-driven
 telescoping climber.[5]
- Elevator Climbers: Often adapted from mechanisms designed to lift game pieces, elevators use stages of linear slides to extend vertically.[6][7][8][9] They can be rigged in a "cascade"



fashion, where stages move simultaneously, or "continuous," where one stage extends fully before the next.[7][8]

- Rotating Arm Climbers: These climbers use one or more rotating arms to hook onto a bar and pull the robot up. This design can be simpler but often requires more chassis space and careful consideration of the robot's center of gravity.
- Scissor Lifts: While less common due to their mechanical complexity and weight, scissor lifts
 provide significant vertical extension in a compact starting package by unfolding a series of
 crossed members.[2]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical performance metrics for each climbing mechanism. The data for the **AM-4668** is based on its product specifications and community testing, while data for custom designs are representative values that can vary significantly with specific team designs and resources.



| Feature | AM-4668 (COTS Telescope) | Custom Telescope | Custom Elevator | Custom Rotating Arm |
|-----------------------|-------------------------------------|-------------------------------|-----------------------------|---------------------------------------|
| Avg. Climb Time (s) | 5 - 10 | 4 - 12 | 6 - 15 | 3 - 8 |
| Typical Weight (lbs) | 10 - 15 (per side) | 8 - 20 (per side) | 20 - 40+ | 15 - 30 |
| Design Complexity | Low | Medium | High | Medium |
| Manufacturing Load | Low (Assembly Only)[5] | Medium to High | High | Medium |
| Reliability | High (Tested Design) | Medium to High | Medium | Medium to High |
| Cost Estimate | ~ 300 – 300– 400 (with motor) | \$200 - \$500+ | \$300 - \$700+ | \$150 - \$400 |
| Packaging | Compact Vertical Footprint | Compact Vertical Footprint | Large Vertical Footprint | Requires Significant Swing Area |

Experimental Protocols

To ensure objective evaluation of any climbing mechanism, teams should adopt standardized testing protocols.

Protocol 1: Time-to-Height Test

- Objective: To measure the maximum speed of the climber under full robot weight.
- Methodology:
 - Securely hang a competition-legal bar at the standard height for the given FRC season.



- Place a fully weighted robot (including battery and bumpers) in its starting position relative to the bar.
- On a start signal, deploy and actuate the climber to lift the robot until the bumpers are fully above the designated height marker.
- Record the time from actuation start to achieving the target height.
- Repeat the test 10 times, and calculate the mean and standard deviation of the climb time.

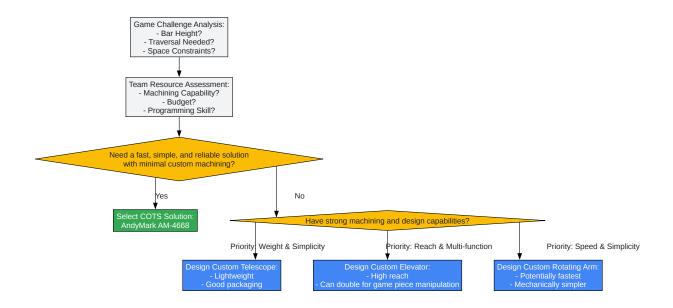
Protocol 2: Power Consumption and Durability Test

- Objective: To measure the electrical current draw and assess the mechanical durability of the climber system.
- Methodology:
 - Connect a power analyzer between the robot's power distribution system and the climber motor controller(s).
 - Perform the Time-to-Height test as described above, recording the peak current draw during the lift and the sustained current while holding the robot's weight.
 - Conduct a cycle test by performing 50 consecutive climbs with a 30-second rest period between each.
 - After the 50 cycles, perform a detailed inspection of all mechanical components (gearbox, bearings, structural members, fasteners) for signs of wear, deformation, or failure.

Logical Flow for Mechanism Selection

Choosing the right climbing mechanism depends on a team's resources, strategic priorities, and the specific game challenge. The following diagram illustrates a decision-making workflow for selecting a climber type.





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Caption: Decision workflow for FRC climber selection.

Conclusion

The AndyMark **AM-4668** "Climber in a Box" presents a highly reliable and low-effort solution ideal for teams with limited manufacturing resources or those wishing to focus design efforts on



other robot systems.[5] Its performance is competitive, offering a balance of speed, weight, and simplicity.

Custom-built mechanisms, while requiring significantly more design and manufacturing effort, offer higher optimization potential.[6][10] A custom telescoping climber can be made lighter than the **AM-4668**. Rotating arm climbers can achieve the fastest climb times if properly implemented. Elevators, though often heavier and more complex, are unparalleled when a single mechanism must perform both climbing and extensive game piece manipulation.[9][11]

The optimal choice depends on a thorough analysis of game strategy, robot architecture, and team capabilities. For many teams, the reliability and ease of implementation of a COTS solution like the **AM-4668** make it a strategically sound decision.

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